molecular formula C11H9NO2 B2751663 2-Phenyl-1h-pyrrole-3-carboxylic acid CAS No. 807624-15-3

2-Phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B2751663
CAS No.: 807624-15-3
M. Wt: 187.198
InChI Key: OEUUDKWBUGDTGL-UHFFFAOYSA-N
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Description

2-Phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

It is known that pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 2-Phenyl-1h-pyrrole-3-carboxylic acid may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

It has been suggested that this compound may have cognition-enhancing activity, indicating that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that this compound behaves as an inverse agonist of the 5-HT6R at the Gs and Cdk5 signaling pathways . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been suggested that this compound shows high selectivity and metabolic stability , which could indicate its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been suggested that this compound reversed scopolamine-induced memory decline in the novel object recognition test and exhibited procognitive properties in the attentional set-shifting task in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1h-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. For instance, the reaction of 2,5-hexanedione with aniline under acidic conditions can yield the desired pyrrole derivative .

Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-phenyl-1H-pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUDKWBUGDTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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